Cas no 16721-39-4 (2-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-, (1R,6R)-rel-)

2-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-, (1R,6R)-rel- structure
16721-39-4 structure
Product Name:2-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-, (1R,6R)-rel-
CAS-nummer:16721-39-4
MF:C10H18O
MW:154.249323368073
CID:121839
PubChem ID:85568
Update Time:2025-04-18

2-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-, (1R,6R)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-, (1R,6R)-rel-
    • trans-6-(isopropyl)-3-methylcyclohex-2-en-1-ol
    • (1R,6R)-6-Isopropyl-3-methylcyclohex-2-enol, rel-
    • (E)-Piperitol acetate
    • 6-Isopropyl-3-methyl-2-cyclohexen-1-ol, (E)-
    • E-Piperitol
    • Piperitol, trans-
    • p-Menth-1-en-3-ol, trans-
    • trans-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-ol
    • trans-Piperitol
    • trans-Piperitol (trans-p-menth-1-en-3-ol)
    • trans-p-Menth-1-en-3-ol
    • piperitol,trans-p-menth-1-en-3-ol
    • 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, (1R-trans)-
    • CHEBI:60
    • UNII-F3D9SL651T
    • (1r)-trans-6-isopropyl-3-methyl-cyclohex-2-enol
    • (+)-trans-Piperitenol
    • (+/-)-TRANS-PIPERITOL
    • 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, trans-
    • (+-)-trans-Piperitol
    • (3R,4R)-Piperitol
    • P-MENTH-1-EN-3-OL, TRANS-(+)-
    • F3D9SL651T
    • 2-cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-,(1r,6r)-rel-
    • 65733-28-0
    • C03039
    • UNII-BLT1PGO03M
    • (+)-TRANS-PIPERITOL
    • 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, (1R,6R)-rel-
    • Q27105215
    • (1R,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol
    • 16721-39-4
    • p-Menth-1-en-3-ol, trans-(+/-)-
    • 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, (1R,6R)-
    • FEMA NO. 3179, TRANS-(+/-)-
    • (1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol
    • BLT1PGO03M
    • p-Menth-1-en-3-ol, trans-(+-)-
    • FEMA NO. 3179, TRANS-(+)-
    • FEMA No. 3179, trans-(+-)-
    • EINECS 240-777-5
    • DTXSID50884933
    • Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m1/s1
    • InChI-sleutel: HPOHAUWWDDPHRS-ZJUUUORDSA-N
    • LACHT: O[C@H]1C=C(C)CC[C@@H]1C(C)C

Berekende eigenschappen

  • Exacte massa: 154.136
  • Monoisotopische massa: 154.136
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 158
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.2A^2
  • XLogP3: 2.1

Experimentele eigenschappen

  • Dichtheid: 0.924
  • Kookpunt: 222.7°Cat760mmHg
  • Vlampunt: 89.8°C
  • Brekindex: 1.48
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited